N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16393741
InChI: InChI=1S/C13H16FN3.ClH/c1-2-6-17-10-13(9-16-17)15-8-11-4-3-5-12(14)7-11;/h3-5,7,9-10,15H,2,6,8H2,1H3;1H
SMILES:
Molecular Formula: C13H17ClFN3
Molecular Weight: 269.74 g/mol

N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride

CAS No.:

Cat. No.: VC16393741

Molecular Formula: C13H17ClFN3

Molecular Weight: 269.74 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride -

Specification

Molecular Formula C13H17ClFN3
Molecular Weight 269.74 g/mol
IUPAC Name N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C13H16FN3.ClH/c1-2-6-17-10-13(9-16-17)15-8-11-4-3-5-12(14)7-11;/h3-5,7,9-10,15H,2,6,8H2,1H3;1H
Standard InChI Key HLDFVUNDXQDMLW-UHFFFAOYSA-N
Canonical SMILES CCCN1C=C(C=N1)NCC2=CC(=CC=C2)F.Cl

Introduction

N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyrazole ring, a 3-fluorophenyl group, and a propyl chain, which contribute to its distinct chemical and pharmacological properties.

Synthesis and Chemical Reactions

The synthesis of N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the fluorophenyl group. These reactions can be optimized to achieve high yields and purity, often employing advanced techniques such as continuous flow reactors and chromatography for purification.

Biological Activity and Potential Applications

Research on N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride focuses on its potential as a modulator of signal transduction pathways and enzyme inhibition. This suggests applications in treating conditions related to these pathways, although specific therapeutic targets are not detailed in reliable sources.

Comparison with Similar Compounds

While specific data on N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride is limited, compounds with similar structures, such as N-[(4-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride, have been studied for their biological activities and potential therapeutic applications. These compounds often exhibit unique pharmacological profiles due to variations in their substituents.

Compound NameStructural FeaturesUnique Properties
N-[(4-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloridePyrazole ring with a 4-fluorophenyl groupPotential for modulating signal transduction pathways
1-(4-fluorophenyl)-5-propan-2-ylpyrazol-4-amineSimilar pyrazole core with different alkyl chainDiverse biological activities

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator